molecular formula C19H14ClN5O3 B2938973 9-(4-chlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 863501-38-6

9-(4-chlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2938973
CAS RN: 863501-38-6
M. Wt: 395.8
InChI Key: WQCVACWXPWILTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-chlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as CC-5013, is a small molecule drug that has drawn significant attention from researchers due to its potential therapeutic applications. CC-5013 is a derivative of thalidomide, a drug that was initially developed as a sedative but was later withdrawn from the market due to its teratogenic effects. However, thalidomide and its derivatives have been found to have significant anti-inflammatory, immunomodulatory, and anti-cancer properties, making them promising candidates for the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and characterization of purine derivatives, providing a foundation for understanding the chemical and physical properties of similar compounds:

  • Antimicrobial Agents

    Compounds synthesized from a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides demonstrated in vitro antibacterial and antifungal activities, highlighting the potential of purine derivatives in antimicrobial research (Desai, Dodiya, & Shihora, 2011).

  • Anticonvulsant Enaminones

    The crystal structures of three anticonvulsant enaminones provided insights into the hydrogen bonding and structural conformations, offering a basis for understanding the interactions and stability of purine analogs (Kubicki, Bassyouni, & Codding, 2000).

Biological Evaluation and Applications

Research into the biological activities of purine derivatives has revealed a range of potential applications:

  • Antitumor and Antiviral Activity

    Novel carbocyclic purine nucleosides incorporating nitrogen in place of carbon at certain positions were evaluated for antitumor and antiviral activities, though they did not show significant effects at tested concentrations. This study underscores the complex nature of biological activity in purine derivatives (Peterson & Vince, 1991).

  • Antimycobacterial Activity

    A series of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines synthesized and screened for activity against Mycobacterium tuberculosis highlighted the potential of purine derivatives as antimycobacterial agents, with certain compounds showing promising activity and low toxicity (Bakkestuen, Gundersen, & Utenova, 2005).

properties

IUPAC Name

9-(4-chlorophenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-28-13-8-2-10(3-9-13)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)12-6-4-11(20)5-7-12/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCVACWXPWILTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=C(C=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.